4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide
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Overview
Description
4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide is an organic compound with the molecular formula C19H16N2O3 It is known for its unique structure, which includes a naphthalene ring and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide typically involves the following steps:
Naphthalen-2-yloxyacetic Acid Preparation: This intermediate is prepared by reacting naphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of Naphthalen-2-yloxyacetyl Chloride: The naphthalen-2-yloxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation Reaction: The naphthalen-2-yloxyacetyl chloride is reacted with 4-aminobenzamide in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the amide group.
Substitution: Substituted amide derivatives.
Scientific Research Applications
4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The naphthalene ring and benzamide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzoic Acid
- 4-[(2-Naphthalen-2-yloxyacetyl)amino]phenol
- 4-[(2-Naphthalen-2-yloxyacetyl)amino]aniline
Uniqueness
4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide is unique due to its specific combination of a naphthalene ring and a benzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c20-19(23)14-5-8-16(9-6-14)21-18(22)12-24-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCCNGZKONPLAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367494 |
Source
|
Record name | 4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6160-56-1 |
Source
|
Record name | 4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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